molecular formula C7H14O7S B14672185 Methyl 2-o-(methylsulfonyl)pentopyranoside CAS No. 63554-08-5

Methyl 2-o-(methylsulfonyl)pentopyranoside

Cat. No.: B14672185
CAS No.: 63554-08-5
M. Wt: 242.25 g/mol
InChI Key: BVUIHWAOAUKFML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-o-(methylsulfonyl)pentopyranoside typically involves the reaction of a pentopyranoside derivative with a methylsulfonyl chloride in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-o-(methylsulfonyl)pentopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-o-(methylsulfonyl)pentopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-o-(methylsulfonyl)pentopyranoside involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications of proteins, nucleic acids, and other cellular components, thereby influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-o-(methylsulfonyl)pentopyranoside is unique due to its specific reactivity and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63554-08-5

Molecular Formula

C7H14O7S

Molecular Weight

242.25 g/mol

IUPAC Name

(4,5-dihydroxy-2-methoxyoxan-3-yl) methanesulfonate

InChI

InChI=1S/C7H14O7S/c1-12-7-6(14-15(2,10)11)5(9)4(8)3-13-7/h4-9H,3H2,1-2H3

InChI Key

BVUIHWAOAUKFML-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(CO1)O)O)OS(=O)(=O)C

Origin of Product

United States

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